molecular formula C14H17NO B6179694 N-{spiro[3.3]heptan-2-yl}benzamide CAS No. 2002848-08-8

N-{spiro[3.3]heptan-2-yl}benzamide

Cat. No. B6179694
CAS RN: 2002848-08-8
M. Wt: 215.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{spiro[3.3]heptan-2-yl}benzamide” is a compound that incorporates the spiro[3.3]heptane core . This core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . The scaffold has been incorporated into various drugs, including anticancer drugs and anesthetic drugs .


Synthesis Analysis

The synthesis of the spiro[3.3]heptane core has been reported in the literature . It is often used in medicinal chemistry as a 3D-shaped scaffold . A novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes .


Molecular Structure Analysis

The molecular structure of spiro[3.3]heptane, a component of the compound , has been detailed . It has a molecular formula of C7H12 .


Chemical Reactions Analysis

The spiro[3.3]heptane core has been incorporated into various drugs, indicating its reactivity and versatility . The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .

Safety and Hazards

While specific safety and hazard information for “N-{spiro[3.3]heptan-2-yl}benzamide” was not found, general safety data for benzamide, a component of the compound, indicates that it is harmful if swallowed or inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{spiro[3.3]heptan-2-yl}benzamide involves the reaction of spiro[3.3]heptane-2,4-dione with aniline in the presence of a reducing agent to form N-{spiro[3.3]heptan-2-yl}aniline, which is then acylated with benzoyl chloride to yield the final product.", "Starting Materials": ["Spiro[3.3]heptane-2,4-dione", "Aniline", "Reducing agent", "Benzoyl chloride"], "Reaction": ["Step 1: React spiro[3.3]heptane-2,4-dione with aniline in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form N-{spiro[3.3]heptan-2-yl}aniline.", "Step 2: Acylate N-{spiro[3.3]heptan-2-yl}aniline with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to yield N-{spiro[3.3]heptan-2-yl}benzamide." ] }

CAS RN

2002848-08-8

Molecular Formula

C14H17NO

Molecular Weight

215.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.